molecular formula C10H9NO5 B3273631 Methyl 3-(4-Nitrophenyl)-3-oxopropionate CAS No. 59156-55-7

Methyl 3-(4-Nitrophenyl)-3-oxopropionate

Cat. No.: B3273631
CAS No.: 59156-55-7
M. Wt: 223.18 g/mol
InChI Key: MWPJNFPGFILHOY-UHFFFAOYSA-N
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Description

Methyl 3-(4-Nitrophenyl)-3-oxopropionate is an organic compound that belongs to the class of nitroaromatic esters It is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a propionate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(4-Nitrophenyl)-3-oxopropionate can be synthesized through several methods. One common approach involves the esterification of 3-(4-nitrophenyl)-3-oxopropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-Nitrophenyl)-3-oxopropionate undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol in the presence of a strong acid or base.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Reduction: 3-(4-Aminophenyl)-3-oxopropionate.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

    Hydrolysis: 3-(4-Nitrophenyl)-3-oxopropanoic acid and methanol.

Scientific Research Applications

Methyl 3-(4-Nitrophenyl)-3-oxopropionate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-(4-Nitrophenyl)-3-oxopropionate depends on its chemical structure and the specific reactions it undergoes. For instance, in reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps facilitated by the catalyst. The molecular targets and pathways involved vary based on the specific application and the derivative being studied.

Comparison with Similar Compounds

Methyl 3-(4-Nitrophenyl)-3-oxopropionate can be compared with similar compounds such as:

    Methyl 3-(4-Aminophenyl)-3-oxopropionate: This compound is the reduced form of this compound and has different reactivity and applications.

    Ethyl 3-(4-Nitrophenyl)-3-oxopropionate: This compound has an ethyl ester group instead of a methyl ester, which can influence its physical and chemical properties.

    Methyl 3-(4-Nitrophenyl)-2-oxopropionate:

This compound is unique due to its specific combination of functional groups, which allows for a wide range of chemical transformations and applications in various fields.

Properties

IUPAC Name

methyl 3-(4-nitrophenyl)-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO5/c1-16-10(13)6-9(12)7-2-4-8(5-3-7)11(14)15/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPJNFPGFILHOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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